molecular formula C21H18FN3O B4757009 1-(4-fluorobenzyl)-4-[1-(2-propyn-1-yl)-1H-benzimidazol-2-yl]-2-pyrrolidinone

1-(4-fluorobenzyl)-4-[1-(2-propyn-1-yl)-1H-benzimidazol-2-yl]-2-pyrrolidinone

Cat. No. B4757009
M. Wt: 347.4 g/mol
InChI Key: ZEWGLXVPCVQNHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-fluorobenzyl)-4-[1-(2-propyn-1-yl)-1H-benzimidazol-2-yl]-2-pyrrolidinone is a compound that has garnered significant attention in the scientific community. It is a synthetic molecule that has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. In

Mechanism of Action

The mechanism of action of 1-(4-fluorobenzyl)-4-[1-(2-propyn-1-yl)-1H-benzimidazol-2-yl]-2-pyrrolidinone is not fully understood. However, it is believed to exert its effects by binding to specific targets, such as enzymes, receptors, or proteins, and modulating their activity. It may also interact with cellular membranes and alter their properties, leading to changes in cellular signaling and metabolism.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(4-fluorobenzyl)-4-[1-(2-propyn-1-yl)-1H-benzimidazol-2-yl]-2-pyrrolidinone are diverse and depend on the specific target and cellular context. It has been shown to inhibit the activity of various enzymes, such as topoisomerase II and carbonic anhydrase, which are involved in DNA replication and pH regulation, respectively. It has also been reported to modulate the activity of receptors, such as GABA-A and NMDA receptors, which are involved in neurotransmission and synaptic plasticity, respectively. In addition, it has been shown to induce apoptosis, inhibit cell proliferation, and alter cellular metabolism in cancer cells.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(4-fluorobenzyl)-4-[1-(2-propyn-1-yl)-1H-benzimidazol-2-yl]-2-pyrrolidinone in lab experiments include its synthetic accessibility, its diverse biological activities, and its potential as a drug candidate. However, there are also limitations to its use, including its potential toxicity, its limited water solubility, and its lack of selectivity for specific targets.

Future Directions

There are many potential future directions for research on 1-(4-fluorobenzyl)-4-[1-(2-propyn-1-yl)-1H-benzimidazol-2-yl]-2-pyrrolidinone. Some possible areas of investigation include:
1. Elucidating the mechanism of action of the compound and identifying its specific targets.
2. Optimizing the synthesis method to improve the yield, purity, and scalability of the compound.
3. Evaluating the pharmacokinetics and pharmacodynamics of the compound in animal models and human clinical trials.
4. Developing derivatives of the compound with improved selectivity, potency, and safety profiles.
5. Exploring the potential of the compound as a tool for studying specific biological processes or disease states.
6. Investigating the potential of the compound as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and infectious diseases.
In conclusion, 1-(4-fluorobenzyl)-4-[1-(2-propyn-1-yl)-1H-benzimidazol-2-yl]-2-pyrrolidinone is a synthetic molecule that has shown promise in various fields of research. Its diverse biological activities and potential as a drug candidate make it an intriguing target for further investigation. However, more research is needed to fully understand its mechanism of action, optimize its synthesis and improve its selectivity and safety profiles.

Scientific Research Applications

1-(4-fluorobenzyl)-4-[1-(2-propyn-1-yl)-1H-benzimidazol-2-yl]-2-pyrrolidinone has been studied for its potential applications in various fields. In medicinal chemistry, it has been evaluated for its anticancer, antitumor, and antimicrobial properties. In biochemistry, it has been investigated for its ability to modulate enzyme activity and protein-protein interactions. In pharmacology, it has been explored for its potential as a drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and infectious diseases.

properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-4-(1-prop-2-ynylbenzimidazol-2-yl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN3O/c1-2-11-25-19-6-4-3-5-18(19)23-21(25)16-12-20(26)24(14-16)13-15-7-9-17(22)10-8-15/h1,3-10,16H,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEWGLXVPCVQNHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Pyrrolidinone, 1-[(4-fluorophenyl)methyl]-4-[1-(2-propynyl)-1H-1,3-benzimidazol-2-yl]-

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(4-fluorobenzyl)-4-[1-(2-propyn-1-yl)-1H-benzimidazol-2-yl]-2-pyrrolidinone
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1-(4-fluorobenzyl)-4-[1-(2-propyn-1-yl)-1H-benzimidazol-2-yl]-2-pyrrolidinone
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1-(4-fluorobenzyl)-4-[1-(2-propyn-1-yl)-1H-benzimidazol-2-yl]-2-pyrrolidinone
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1-(4-fluorobenzyl)-4-[1-(2-propyn-1-yl)-1H-benzimidazol-2-yl]-2-pyrrolidinone
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1-(4-fluorobenzyl)-4-[1-(2-propyn-1-yl)-1H-benzimidazol-2-yl]-2-pyrrolidinone
Reactant of Route 6
1-(4-fluorobenzyl)-4-[1-(2-propyn-1-yl)-1H-benzimidazol-2-yl]-2-pyrrolidinone

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